molecular formula C17H19N3O5 B6543846 ethyl 4-[3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido]benzoate CAS No. 1172424-55-3

ethyl 4-[3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido]benzoate

Cat. No.: B6543846
CAS No.: 1172424-55-3
M. Wt: 345.3 g/mol
InChI Key: IWRTVRWVOGSJAF-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido]benzoate is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinone ring, an amide group, and an ethyl benzoate moiety, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido]benzoate typically involves multiple steps, starting with the preparation of the pyrimidinone core. One common approach is to start with a suitable pyrimidinone derivative and introduce the appropriate substituents through a series of reactions, including amidation and esterification[_{{{CITATION{{{_1{ethyl 4-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{WO/2018/178039 CRYSTALLINE FORMS OF ETHYL[3-2-CHLORO-4-FLUORO-5-(1 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrimidinones or benzoates.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrimidinone core makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, ethyl 4-[3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido]benzoate can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows for the exploration of various biological interactions.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and other materials. Its unique chemical properties make it suitable for a range of applications.

Mechanism of Action

The mechanism by which ethyl 4-[3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido]benzoate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Ethyl 4-[3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido]benzoate: Similar structure but lacks the methyl group on the pyrimidinone ring.

  • Ethyl 4-[3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate]: Similar core structure but different functional group at the end.

Uniqueness: Ethyl 4-[3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido]benzoate stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-[3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-3-25-16(23)11-4-6-12(7-5-11)19-14(21)9-8-13-10(2)18-17(24)20-15(13)22/h4-7H,3,8-9H2,1-2H3,(H,19,21)(H2,18,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRTVRWVOGSJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=C(NC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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